molecular formula C9H10O2 B066256 cis-1,3-Indandiol CAS No. 172977-38-7

cis-1,3-Indandiol

Cat. No. B066256
M. Wt: 150.17 g/mol
InChI Key: KOFVTRKZZDKQDX-DTORHVGOSA-N
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Description

Cis-1,3-Indandiol is a chemical compound with the formula C9H10O2 and a molecular weight of 150.1745 . It is also known by other names such as 1,2-Indandiol, cis-1,2-Indandiol, Indan, 1,2-dihydroxy-, cis-, cis-1,2-Indanediol, and cis-Indan-1,2-diol .


Synthesis Analysis

The bioconversion of indene to cis-1,3-Indandiol can be achieved during the growth of a Rhodococcus strain . In addition to 1-indenol, indene was transformed to cis-indandiol with an enantiomeric excess of 45.2% of cis-(1S,2R)-indandiol over cis-(1R,2S)-indandiol . The bioconversion of indene to cis- (1S,2R) indandiol, a key intermediate in the synthesis of Merck’s HIV protease inhibitor, CRIXIVAN TM can be achieved during the growth of a Rhodococcus strain .


Molecular Structure Analysis

The molecular structure of cis-1,3-Indandiol consists of 22 bonds in total, including 12 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 hydroxyl groups, and 2 secondary alcohols .


Chemical Reactions Analysis

Recombinant Escherichia coli cells expressing the toluene dioxygenase (TDO) genes from Pseudomonas putida convert indene to cis-1S,2R-indandiol .


Physical And Chemical Properties Analysis

The physical and chemical properties of cis-1,3-Indandiol include a melting point of 107 °C and a predicted boiling point of 337.8±30.0 °C. It has a predicted density of 1.334±0.06 g/cm3 and a predicted acidity coefficient (pKa) of 13.57±0.40 .

Scientific Research Applications

  • Microbial Conversion of Indene to Indandiol : This study by Buckland et al. (1999) discusses the oxidation of indene to mixtures of cis- and trans-indandiols by microorganisms like Pseudomonas putida. It highlights the use of cis-1,3-Indandiol as an intermediate in the synthesis of indinavir sulfate, an AIDS treatment drug. The study also covers molecular cloning aspects related to this process (Buckland et al., 1999).

  • Bioconversion of Indene by Rhodococcus species : Chartrain et al. (1998) investigated the conversion of indene to cis- and trans-indandiol by Rhodococcus species. The produced cis- and trans-indandiol are potential precursors for Crixivan® (Indinavir), another HIV protease inhibitor. The study emphasizes the enantioselective nature of this bioconversion process (Chartrain et al., 1998).

  • Directed Evolution of Toluene Dioxygenase for Improved Selectivity : Zhang et al. (2000) focused on improving the selectivity of toluene dioxygenase from Pseudomonas putida for cis-indandiol during indene bioconversion. Their work aimed to reduce byproducts in the synthesis process of cis-(1S,2R)-indandiol, a key intermediate for indinavir sulfate production (Zhang et al., 2000).

  • Engineering an Indene Bioconversion Process : O'Brien et al. (2002) explored the engineering of indene bioconversion processes for producing cis-aminoindanol, another chiral precursor to CRIXIVAN. This study provides insights into the bacterial systems' bioconversion of indene to indandiol and the metabolic engineering involved in optimizing this process for industrial-scale production (O'Brien et al., 2002).

  • Metabolic Engineering of Indene Bioconversion in Rhodococcus sp. : Stafford et al. (2001) applied metabolic engineering to investigate the enzymatic bioreaction network in Rhodococcus sp. for indene bioconversion. This research provides insights into the production of (2R)-indandiol suitable for synthesizing cis-1-amino-2-indanol, another precursor of Crixivan (Stafford et al., 2001).

Safety And Hazards

Specific safety and hazard information for cis-1,3-Indandiol is not available in the search results. For detailed safety data, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The future directions in the research and application of cis-1,3-Indandiol could involve further optimization of the bioconversion process for the commercial-scale production of cis-aminoindanol . Additionally, the use of polymers as a sequestering phase for metabolite removal from this transformation in a two-phase partitioning bioreactor (TPPB) shows promise .

properties

IUPAC Name

(1S,3R)-2,3-dihydro-1H-indene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-11H,5H2/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFVTRKZZDKQDX-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=CC=CC=C2[C@H]1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-1,3-Indandiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
K Lee, SM Resnick, DT Gibson - Applied and environmental …, 1997 - Am Soc Microbiol
A recombinant Escherichia coli strain which expresses naphthalene dioxygenase (NDO) from Pseudomonas sp. strain NCIB 9816-4 oxidized (S)-1-indanol to trans-(1S,3S)-indan-1,3-…
Number of citations: 28 journals.asm.org
F Gao, AJ Daugulis - Journal of Chemical Technology & …, 2010 - Wiley Online Library
BACKGROUND: Biphasic systems with immiscible solvents have been studied for in situ product removal, and have shown improvements in bioreactor performance, however, problems …
Number of citations: 20 onlinelibrary.wiley.com
F Gao - 2009 - Citeseer
Biphasic systems have been studied for in situ product removal (ISPR), and have shown improvements in bioreactor performance. With immiscible solvents, concerns associated with …
Number of citations: 6 citeseerx.ist.psu.edu
S Mizuta, T Tsuzuki, T Fujimoto, I Yamamoto - Organic Letters, 2005 - ACS Publications
Asymmetric monobenzoylation reactions of cyclic meso-1,3- and 1,4-diols were catalyzed by a phosphinite derivative of quinidine to afford the corresponding monobenzoylated diol with …
Number of citations: 53 pubs.acs.org
K Lee, DT Gibson - Applied and Environmental Microbiology, 1996 - Am Soc Microbiol
Purified naphthalene dioxygenase (NDO) from Pseudomonas sp. strain NCIB 9816-4 oxidized toluene to benzyl alcohol and benzaldehyde by reactions involving benzylic …
Number of citations: 114 journals.asm.org
S Yamada, H Katsumata - The Journal of Organic Chemistry, 1999 - ACS Publications
This paper reports that axially chiral twisted amides serve as asymmetric acylating agents for sec-alcohols under neutral conditions. Kinetic resolution of various racemic sec-alcohols …
Number of citations: 57 pubs.acs.org
K Lee - 1995 - search.proquest.com
Toluene dioxygenase (TDO) of Pseudomonas putida F1 oxidizes toluene to (+)-cis-(1S, 2R)-dihydroxy-3-methylcyclohexa-3, 5-diene. The enzyme requires three components …
Number of citations: 9 search.proquest.com
SI Murahashi, S Noji, T Hirabayashi, N Komiya - Synlett, 2004 - thieme-connect.com
(Salen) manganese (III)-catalyzed oxidation of silyl ethers with iodosylbenzene gave the corresponding carbonyl compounds. The enantioselective oxidation of symmetrical 1, 3-and 1, 4…
Number of citations: 6 www.thieme-connect.com
SI Murahashi, S Noji, T Hirabayashi, N Komiya - Tetrahedron: Asymmetry, 2005 - Elsevier
The (salen)manganese(III) complex-catalyzed oxidation of C–H bonds of symmetrical alkanes and symmetrical 1,3- and 1,4-disilyl ethers with iodosylbenzene gave the corresponding …
Number of citations: 47 www.sciencedirect.com
EEP Vargas - 2013 - search.proquest.com
The degradation of toxic and volatile contaminants in aqueous streams is considered a challenge using conventional bioremediation strategies. At moderate concentrations, toxic …
Number of citations: 3 search.proquest.com

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